Cyclopenta(c,d)pentalene, 2a,4a,7a,7b-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE is a chemical compound with the molecular formula C10H12. It is a polycyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the compound’s structure.
Wissenschaftliche Forschungsanwendungen
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism by which 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE can be compared with other similar polycyclic hydrocarbons, such as:
- 1,4A,6A,6B-TETRAHYDROCYCLOPENTA[CD]PENTALENE
- 1-PHENYL-2A,4A,6A,6B-TETRAHYDROCYCLOPENTA[CD]PENTALENE
- 2,2A,4A,5,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE-1,6-DIONE
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE .
Eigenschaften
CAS-Nummer |
31678-74-7 |
---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
tricyclo[5.2.1.04,10]deca-2,5-diene |
InChI |
InChI=1S/C10H12/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-4,7-10H,5-6H2 |
InChI-Schlüssel |
WFYJSBGFDIPAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC3C2C1C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.